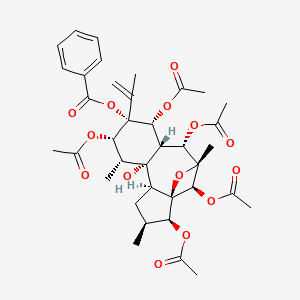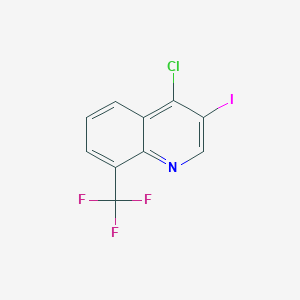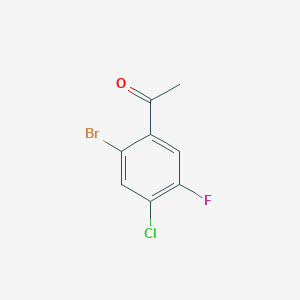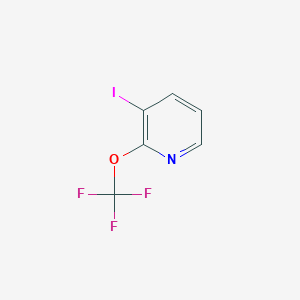![molecular formula C28H34N4O2 B13441142 N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide](/img/structure/B13441142.png)
N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide is a complex organic compound with a molecular formula of C28H34N4O2 and a molecular weight of 458.6 g/mol. This compound is derived from (1R)-(+)-α-Pinene and is used in various chemical reactions, including hydroboration and reduction of ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide involves multiple steps. One of the key steps is the hydroboration reaction using (1R)-(+)-α-Pinene as a starting material. The reaction conditions typically involve the use of boron reagents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroboration reactions followed by purification steps to isolate the final product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The detailed molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide include:
1,1-Dimethylcyclohexane: A simpler cycloalkane with similar structural features.
Benzimidazoles: Compounds with a benzene ring fused to an imidazole ring, sharing some structural similarities.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H34N4O2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[(1S,3S)-2,2-dimethyl-3-[[5-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazol-3-yl]methyl]cyclobutyl]benzamide |
InChI |
InChI=1S/C28H34N4O2/c1-28(2)22(18-26(28)29-27(33)21-9-5-3-6-10-21)17-23-19-25(34-30-23)20-31-13-15-32(16-14-31)24-11-7-4-8-12-24/h3-12,19,22,26H,13-18,20H2,1-2H3,(H,29,33)/t22-,26+/m1/s1 |
InChI Key |
AKCWAWJJYORRAM-GJZUVCINSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1NC(=O)C2=CC=CC=C2)CC3=NOC(=C3)CN4CCN(CC4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(C(CC1NC(=O)C2=CC=CC=C2)CC3=NOC(=C3)CN4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


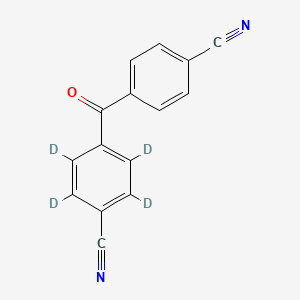
![3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441075.png)


![methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate](/img/structure/B13441090.png)
![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)
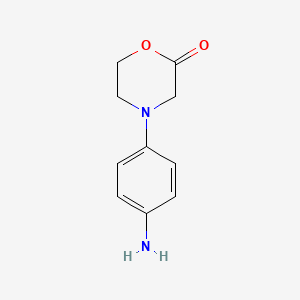

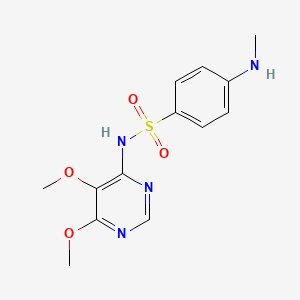
![(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13441131.png)
